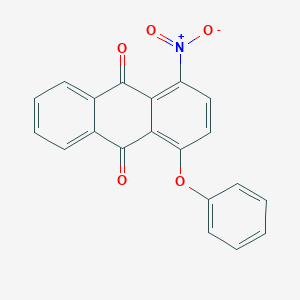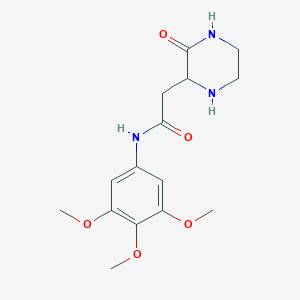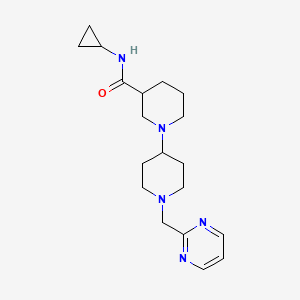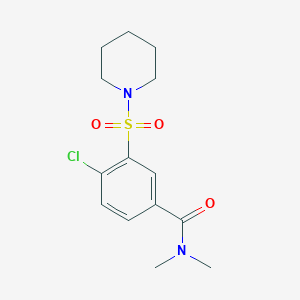
1-nitro-4-phenoxyanthra-9,10-quinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinones are a class of organic compounds that are formally derived from aromatic compounds by conversion of an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds, resulting in a fully conjugated cyclic dione structure . Anthraquinone, also called anthracenedione or dioxoanthracene, is an aromatic organic compound with formula C14H8O2 .
Synthesis Analysis
There are several industrial methods to produce 9,10-anthraquinone, such as the oxidation of anthracene, the Friedel-Crafts reaction of benzene and phthalic anhydride in presence of AlCl3, and the Diels-Alder reaction of naphthoquinone and butadiene followed by oxidative dehydrogenation .Molecular Structure Analysis
Quinones are characterized by a common basic structural pattern: an ortho or a para substituted dione conjugated either to an aromatic nucleus (benzoquinones) or to a condensed polycyclic aromatic system, such as naphtoquinones, anthraquinones, anthracyclinones .Chemical Reactions Analysis
Quinones have two properties that are essential for understanding their biological effects. First, quinones can undergo reversible oxido-reduction reactions and, second, many of them can undergo electrophilic reactions .Physical And Chemical Properties Analysis
Quinones are fast redox cycling molecules and have the potential to bind to thiol, amine and hydroxyl groups .Mecanismo De Acción
The mechanism of quinone cytotoxicity is attributed mainly to their ease of reduction and therefore to their ability to act as oxidizing or dehydrogenating agents. In biological systems quinones can undergo one or two electron reduction by cellular reductases leading to the corresponding semiquinones or hydroquinones, respectively .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-nitro-4-phenoxyanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11NO5/c22-19-13-8-4-5-9-14(13)20(23)18-16(26-12-6-2-1-3-7-12)11-10-15(17(18)19)21(24)25/h1-11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJZOKGIPCBXQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C3C(=C(C=C2)[N+](=O)[O-])C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-dimethyl-9-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5438800.png)
![3-(allylthio)-6-(5-bromo-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5438806.png)
![methyl (2-{[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]amino}-2-oxoethyl)carbamate](/img/structure/B5438823.png)
![N-(2,4-difluorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5438829.png)
![1-[3-(4-chlorophenyl)propanoyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5438843.png)


![5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B5438861.png)
![N-ethyl-6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-methylnicotinamide](/img/structure/B5438870.png)

![6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-isobutyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5438880.png)
![N-ethyl-2-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5438885.png)
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5438886.png)
![ethyl 2-(1H-indol-3-ylmethylene)-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5438888.png)